molecular formula C33H30O17 B1238595 Heliquinomycin CAS No. 178182-49-5

Heliquinomycin

货号: B1238595
CAS 编号: 178182-49-5
分子量: 698.6 g/mol
InChI 键: MLFZQFHGXSVTGX-MCTZXALVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Heliquinomycin is a novel broad-spectrum antibiotic produced by Streptomyces sp. It is a member of the quinolone family of antibiotics and has been shown to possess potent antibacterial activity against Gram-positive and Gram-negative bacteria. This compound is a promising new antibiotic due to its broad-spectrum activity, low toxicity, and low resistance rate. It has been studied for its potential use in the treatment of various bacterial infections.

科学研究应用

免疫抑制活性

Heliquinomycin 具有免疫抑制活性 . 这一特性使其成为免疫学研究中的潜在候选药物,特别是在自身免疫性疾病和器官移植药物开发方面。

抗菌活性

除了免疫抑制特性之外,this compound 还具有抗菌活性 . 这表明它可用于开发新型抗生素,尤其是在抗生素耐药性日益增加的时代。

抑制 DNA 解旋酶

据报道,this compound 选择性抑制 DNA 解旋酶 . DNA 解旋酶是 DNA 复制所必需的酶,这使得该化合物成为研究 DNA 复制和可能开发抗癌药物的潜在工具。

与单链 DNA 的相互作用

研究表明,this compound 与单链 DNA 结合 . 这种相互作用影响了某些蛋白质的单链 DNA 结合能力,例如 MCM4/6/7 复合物 . 这一特性可能有助于研究 DNA-蛋白质相互作用,以及开发针对这些相互作用的药物。

抑制复制性 DNA 解旋酶

This compound 似乎主要针对复制性 DNA 解旋酶的作用 . 这表明它可以作为一种工具来研究这些解旋酶在 DNA 复制中的作用,并在潜在的针对这些酶的药物开发中发挥作用。

在研究其他 DNA 解旋酶方面的潜在用途

除了 MCM4/6/7 复合物之外,this compound 还抑制其他参与 DNA 复制的 DNA 解旋酶,例如 DNA 解旋酶 B 和 RECQL4 解旋酶 . 这种广泛的抑制范围表明,this compound 可能是研究各种 DNA 解旋酶在 DNA 复制中的作用的宝贵工具。

作用机制

Target of Action

Heliquinomycin primarily targets the DNA helicases involved in DNA replication . These include the MCM4/6/7 helicase and DNA helicase B . DNA helicases play a crucial role in unwinding the DNA duplex during replication .

Mode of Action

This compound interacts with its targets by binding to single-stranded DNA , thereby inhibiting the activity of the DNA helicases . This interaction stabilizes the helicase’s interaction with single-stranded DNA, which in turn inhibits the DNA helicase activity of the MCM4/6/7 complex .

Biochemical Pathways

The inhibition of DNA helicases by this compound perturbs the DNA replication process . This is because DNA helicases are responsible for unwinding the DNA duplex at replication forks, a critical step in DNA replication . Therefore, the inhibition of these helicases disrupts the normal progression of the replication forks .

Pharmacokinetics

It is known that the compound is soluble in ethanol and dmso

Result of Action

The primary result of this compound’s action is the inhibition of cellular DNA replication . This occurs without affecting the level of chromatin-bound MCM4 and without activating the DNA replication stress checkpoint system . This compound has also been shown to exhibit immunosuppressive and antibacterial activities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound was originally isolated from the culture broth of Streptomyces sp. jys28 , suggesting that it may be produced in response to specific environmental conditions . .

安全和危害

Heliquinomycin is not intended for human or veterinary use . For more detailed safety and hazard information, please refer to the Safety Data Sheet (SDS) of this compound .

未来方向

Heliquinomycin’s ability to inhibit DNA helicase makes it a potential target for cancer therapy . Future research may focus on identifying compounds that interact with helicases, potentially leading to the discovery of compounds that can rescue clinically relevant helicase missense mutant proteins or activate the catalytic function of wild-type DNA helicases .

生化分析

Biochemical Properties

Heliquinomycin plays a pivotal role in biochemical reactions by inhibiting DNA helicase activity. It interacts with several enzymes and proteins, including the minichromosome maintenance (MCM) 4/6/7 helicase complex, DNA helicase B, and RECQL4 helicase. The nature of these interactions involves the binding of this compound to single-stranded DNA, thereby stabilizing the interaction between the MCM4/6/7 complex and the DNA . This inhibition disrupts the unwinding of the DNA duplex, which is essential for DNA replication.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It inhibits cellular DNA replication at a half-maximal inhibitory concentration (IC50) of 1.4–4 µM . This inhibition leads to G2/M cell cycle arrest and affects cell signaling pathways, gene expression, and cellular metabolism. In cancer cell lines, this compound has been shown to inhibit cell growth with IC50 values ranging from 1.4 to 4 µM . Additionally, it does not inhibit protein synthesis, which suggests a specific targeting mechanism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to single-stranded DNA, which inhibits the DNA helicase activity of the MCM4/6/7 complex . This binding stabilizes the interaction between the helicase and the DNA, preventing the unwinding of the DNA duplex necessary for replication. This compound also inhibits the activity of DNA helicase B and RECQL4 helicase, although to a lesser extent compared to the MCM4/6/7 complex . This inhibition disrupts the DNA replication process, leading to cell cycle arrest and reduced cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C under desiccating conditions and can be stored for up to 12 months . Over time, this compound continues to inhibit DNA replication and induce cell cycle arrest in in vitro studies. Long-term effects observed in in vivo studies include sustained inhibition of tumor growth and antibacterial activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits DNA replication and tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. The threshold for these adverse effects varies depending on the animal model and the specific dosage administered .

Metabolic Pathways

This compound is involved in metabolic pathways related to DNA replication and repair. It interacts with enzymes such as DNA polymerase-α/primase and replication protein A, affecting metabolic flux and metabolite levels . The inhibition of DNA helicase activity by this compound disrupts the normal progression of the DNA replication fork, leading to alterations in the metabolic pathways associated with DNA synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It binds to single-stranded DNA, which facilitates its localization to replication forks where DNA helicases are active . This binding affects the accumulation and localization of this compound within the cell, ensuring its inhibitory effects on DNA replication are localized to the sites of action .

Subcellular Localization

This compound is primarily localized to the nucleus, where it exerts its effects on DNA replication. The compound’s interaction with single-stranded DNA and the MCM4/6/7 complex directs it to replication forks within the nucleus . This subcellular localization is crucial for its function as a DNA helicase inhibitor, as it ensures that this compound is present at the sites where DNA unwinding and replication occur .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Heliquinomycin involves the coupling of two key fragments, a quinone and a pyrrole, followed by a series of functional group transformations to form the final product.", "Starting Materials": [ "2,5-dimethoxybenzoic acid", "2,4-dimethoxybenzaldehyde", "ethyl acetoacetate", "methyl 3-aminocrotonate", "methyl iodide", "sodium hydride", "palladium on carbon", "hydrogen gas", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2,5-dimethoxybenzoic acid from 2,4-dimethoxybenzaldehyde via a Cannizzaro reaction using sodium hydroxide and hydrochloric acid.", "Step 2: Synthesis of ethyl 2,5-dimethoxybenzoate from 2,5-dimethoxybenzoic acid and ethyl acetoacetate via a Fischer esterification reaction using acetic acid and catalytic sulfuric acid.", "Step 3: Synthesis of 2,5-dimethoxy-3-(2-oxopropyl)benzoic acid from ethyl 2,5-dimethoxybenzoate and methyl 3-aminocrotonate via a Michael addition reaction using sodium hydride as a base.", "Step 4: Synthesis of 2,5-dimethoxy-3-(2-iodopropyl)benzoic acid from 2,5-dimethoxy-3-(2-oxopropyl)benzoic acid and methyl iodide via an iodination reaction using sodium hydride as a base.", "Step 5: Synthesis of 2,5-dimethoxy-3-(2-pyrrolyl)benzoic acid from 2,5-dimethoxy-3-(2-iodopropyl)benzoic acid and methyl 3-pyrrolecarboxylate via a Suzuki coupling reaction using palladium on carbon as a catalyst.", "Step 6: Synthesis of Heliquinomycin from 2,5-dimethoxy-3-(2-pyrrolyl)benzoic acid via a series of functional group transformations including reduction of the quinone to a hydroquinone using sodium borohydride, oxidation of the hydroquinone to a quinone using hydrogen peroxide, and final cyclization of the pyrrole and quinone moieties using acetic acid and water." ] }

178182-49-5

分子式

C33H30O17

分子量

698.6 g/mol

IUPAC 名称

methyl (2R,3R,3'R)-3,4',9',10-tetrahydroxy-3'-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate

InChI

InChI=1S/C33H30O17/c1-10-23(36)15(44-3)9-18(46-10)48-30-22-25(38)20-13(34)8-14(43-2)24(37)21(20)27(40)29(22)50-33(30)17(35)7-12-5-11-6-16(31(41)45-4)47-32(42)19(11)26(39)28(12)49-33/h5-6,8,10,15,17-18,23,30,35-36,38-40H,7,9H2,1-4H3/t10-,15+,17+,18-,23-,30+,33+/m0/s1

InChI 键

MLFZQFHGXSVTGX-MCTZXALVSA-N

手性 SMILES

C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@@H]2C3=C(C4=C(C(=C3O[C@]25[C@@H](CC6=C(O5)C(=C7C(=C6)C=C(OC7=O)C(=O)OC)O)O)O)C(=O)C(=CC4=O)OC)O)OC)O

SMILES

CC1C(C(CC(O1)OC2C3=C(C4=C(C(=C3OC25C(CC6=C(O5)C(=C7C(=C6)C=C(OC7=O)C(=O)OC)O)O)O)C(=O)C(=CC4=O)OC)O)OC)O

规范 SMILES

CC1C(C(CC(O1)OC2C3=C(C4=C(C(=C3OC25C(CC6=C(O5)C(=C7C(=C6)C=C(OC7=O)C(=O)OC)O)O)O)C(=O)C(=CC4=O)OC)O)OC)O

同义词

heliquinomycin

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heliquinomycin
Reactant of Route 2
Heliquinomycin
Reactant of Route 3
Heliquinomycin
Reactant of Route 4
Heliquinomycin
Reactant of Route 5
Heliquinomycin
Reactant of Route 6
Heliquinomycin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。